molecular formula C18H18F2N2O3S B6573376 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide CAS No. 946225-63-4

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide

Cat. No.: B6573376
CAS No.: 946225-63-4
M. Wt: 380.4 g/mol
InChI Key: RYLOJQUUCGKSBC-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide is a complex organic molecule characterized by its unique structural components. It falls under the category of quinoline derivatives, which are known for their diverse range of biological activities and applications in medicinal chemistry. The compound comprises a quinoline ring system, which is tetrahydrogenated, and functionalized with ethanesulfonyl and difluorobenzamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Material Preparation: : The synthesis begins with the preparation of 1,2,3,4-tetrahydroquinoline, which can be synthesized through catalytic hydrogenation of quinoline using a metal catalyst such as palladium on carbon under hydrogen gas at high pressure and temperature.

  • Ethanesulfonylation: : The next step involves the introduction of the ethanesulfonyl group. This can be achieved through a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

  • Formation of Difluorobenzamide: : The final step is the formation of the difluorobenzamide group. This can be carried out by reacting 2,6-difluorobenzoic acid with 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

  • Bulk Synthesis: : The compound can be synthesized on an industrial scale using batch reactors. The reactions are typically carried out in large vessels with stringent control over temperature, pressure, and reaction times to ensure high yields and purity.

  • Purification: : Post-reaction, the product is purified using methods such as crystallization, chromatography, or recrystallization to remove impurities and obtain the final product with high purity.

  • Quality Control: : Rigorous quality control measures are employed to ensure the compound meets the required specifications. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used for this purpose.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

  • Reduction: : Reduction of the difluorobenzamide group can lead to the formation of amine derivatives.

  • Substitution: : The difluorobenzamide group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reducing Agents: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Nucleophiles: : Strong nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

  • Oxidation: : Quinoline derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Various substituted benzamides.

Scientific Research Applications

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide has a wide range of applications in various fields:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

  • Biology: : Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

  • Industry: : Utilized in the development of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide exerts its effects is complex and varies depending on its application:

  • Molecular Targets: : It may interact with various molecular targets, including enzymes, receptors, and nucleic acids.

  • Pathways Involved: : It can modulate several biochemical pathways, leading to its diverse biological activities. For example, in cancer cells, it might inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(quinolin-7-yl)-2,6-difluorobenzamide: : Similar structure but lacks the ethanesulfonyl group.

  • N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide: : Contains a methanesulfonyl group instead of an ethanesulfonyl group.

  • N-[1-(ethanesulfonyl)-quinolin-7-yl]-2,6-difluorobenzamide: : Lacks the tetrahydrogenation on the quinoline ring.

Uniqueness

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide is unique due to its specific functional groups and structural configuration, which contribute to its distinct chemical and biological properties. The presence of the ethanesulfonyl group enhances its solubility and reactivity, while the tetrahydroquinoline ring system provides a scaffold for various biological activities.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c1-2-26(24,25)22-10-4-5-12-8-9-13(11-16(12)22)21-18(23)17-14(19)6-3-7-15(17)20/h3,6-9,11H,2,4-5,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLOJQUUCGKSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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